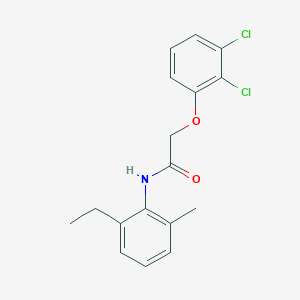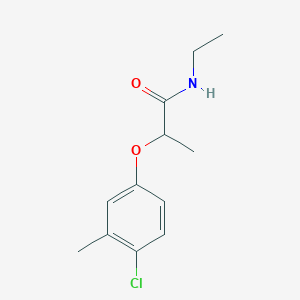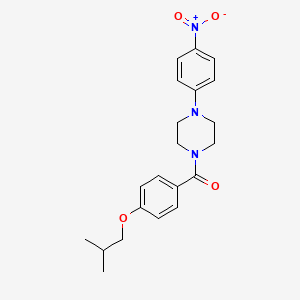![molecular formula C17H15N3O4 B4406511 3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4406511.png)
3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions starting from readily available materials such as anthranilic acids or isatoic anhydride. For compounds similar to 3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone, the synthesis might include the initial formation of 3-aryl-2-methyl-4(3H)-quinazolinones, followed by modifications to introduce the desired side chains and functionalities (Bhatti & Seshadri, 2004). Novel synthetic routes have also been developed to incorporate various substituents into the quinazolinone nucleus, aiming to enhance certain properties or biological activities of these compounds (He et al., 2014).
Molecular Structure Analysis
Quinazolinones are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyrimidine ring. The molecular structure of quinazolinone derivatives, including the this compound, plays a crucial role in determining their chemical reactivity and interaction with biological targets. Structural modifications, such as the introduction of nitro groups or other substituents, can significantly affect their electronic properties, stability, and potential biological activities (Mikra et al., 2022).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions. The presence of functional groups such as the nitro group or the ether linkage in this compound can influence its reactivity, allowing for further chemical modifications and the synthesis of complex derivatives with tailored properties (Roy et al., 2006).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. These properties are critical for their application in various fields, including pharmaceuticals and materials science. The specific structure of this compound could affect its physical behavior, including its phase transition temperatures and solubility in different solvents (Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their core structure and substituents. The introduction of a 3-nitrophenoxypropyl group into the quinazolinone core can modify its electronic distribution and influence its chemical behavior, potentially leading to unique reactivities and interactions with biological systems (Adib et al., 2010).
Zukünftige Richtungen
Quinazolinones are a promising area of research due to their diverse pharmacological activities . Future research could focus on exploring the potential of 3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone in various therapeutic applications, given its quinazolinone core. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.
Eigenschaften
IUPAC Name |
3-[3-(3-nitrophenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17-15-7-1-2-8-16(15)18-12-19(17)9-4-10-24-14-6-3-5-13(11-14)20(22)23/h1-3,5-8,11-12H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVMDHDQOARKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406430.png)
![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)

![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)


![5-[(diethylamino)sulfonyl]-2-methyl-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4406480.png)

![4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
![N-{2-[(2,2,2-trifluoroacetyl)amino]phenyl}-2-furamide](/img/structure/B4406487.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)
![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)
![1-{4-[3-(dimethylamino)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406509.png)